molecular formula C23H20N2O2 B3661187 4-(3-ethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

4-(3-ethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3661187
M. Wt: 356.4 g/mol
InChI Key: MQVGKIFQOLFLPA-HMAPJEAMSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The presence of the ethoxy group could potentially make the compound more soluble in organic solvents .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The presence of the ethoxy group suggests that it could undergo reactions typical of ethers, such as cleavage under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could increase its solubility in organic solvents. The aromatic rings could contribute to its stability and potentially its color .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information about the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the synthesis of new derivatives, their biological activity, and their potential applications in medicine .

Properties

IUPAC Name

(4Z)-4-[(3-ethoxyphenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-3-27-21-10-6-7-17(13-21)14-22-16(2)24-25(23(22)26)20-12-11-18-8-4-5-9-19(18)15-20/h4-15H,3H2,1-2H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVGKIFQOLFLPA-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=C2C(=NN(C2=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-ethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
4-(3-ethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
4-(3-ethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
4-(3-ethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
Reactant of Route 5
4-(3-ethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
Reactant of Route 6
4-(3-ethoxybenzylidene)-5-methyl-2-(2-naphthyl)-2,4-dihydro-3H-pyrazol-3-one

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